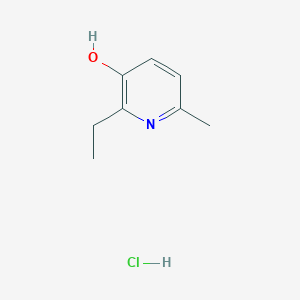

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-ethyl-6-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-3-7-8(10)5-4-6(2)9-7;/h4-5,10H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUIXWYHQJZUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2364-75-2 (Parent) | |

| Record name | Emoxipin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80157647 | |

| Record name | Emoxipin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13258-59-8 | |

| Record name | 3-Pyridinol, 2-ethyl-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13258-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emoxipin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emoxipin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMOXYPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN1FWZ77AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

The primary targets of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, also known as Emoxypine, are biomembrane lipids and antioxidant enzymes . It interacts with these targets to exert its effects.

Mode of Action

this compound inhibits the oxidation of biomembrane lipids, thereby protecting the cell membranes from oxidative damage . It also increases the activity of antioxidant enzymes, specifically superoxide dismutase, which is responsible for the formation and consumption of lipid peroxides and active oxygen forms .

Biochemical Pathways

The compound affects the biochemical pathways related to lipid peroxidation and oxidative modification of mitochondrial proteins . It causes a transient accumulation of lipid peroxidation products at relatively high concentrations and redistributes free-radical oxidation substrates in favor of proteins . This leads to a gradual restriction of oxidative phosphorylation, a decrease in the affinity of the respiratory chain to ADP, and an impaired intactness of mitochondrial structures .

Pharmacokinetics

The pharmacokinetic properties of this compound are such that it has an elimination half-life of 2-2.6 hours . This means that the compound is relatively quickly metabolized and eliminated from the body. The compound can be administered orally or intravenously .

Result of Action

The action of this compound results in a number of molecular and cellular effects. These include the inhibition of lipid peroxidation, the increase in the activity of antioxidant enzymes, and the protection of cell membranes from oxidative damage . These effects contribute to the compound’s antioxidant and actoprotector properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antioxidant activity can be affected by the presence of reactive oxygen species in the environment . Additionally, the compound’s efficacy and stability can be influenced by factors such as temperature, pH, and the presence of other substances in the environment .

Análisis Bioquímico

Biochemical Properties

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride has been shown to have a modulating effect on lipid peroxidation and oxidative modification of mitochondrial proteins. It causes transient accumulation of lipid peroxidation products at relatively high concentrations in the incubation mixture and redistribution of free-radical oxidation substrates in favor of proteins. This compound interacts with the respiratory chain, causing a decrease in affinity to ADP.

Cellular Effects

In cellular processes, this compound has been found to affect the functional state of rat liver mitochondria in vitro. It influences cell function by causing a gradual restriction of oxidative phosphorylation and an impaired intactness of mitochondrial structures.

Molecular Mechanism

At the molecular level, this compound acts as a restrictor of oxidative phosphorylation and a pro-oxidant. This could result from the manifestation of its prototropic tautomerism.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied, particularly its impact on free-radical oxidation and respiration of intact rat liver mitochondria. The compound’s effects on lipid peroxidation and oxidative modification of mitochondrial proteins were observed.

Dosage Effects in Animal Models

In animal models, the antihypoxic activity of this compound increased tolerance to asphyxia and hypercapnic hypoxia after intraperitoneal administration. A fourfold reduction in the dosage reduced the resistance to histotoxic hypoxia by 32%.

Transport and Distribution

It is known that the neutral molecule could be anchored in the phospholipid bilayer, affecting the lipid microenvironment of whole proteins.

Subcellular Localization

It has been studied for its effects on mitochondria, suggesting it may localize to these organelles.

Actividad Biológica

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, commonly known as Emoxypine, is a synthetic compound derived from 3-hydroxypyridine. It has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, antioxidation, and antimicrobial effects. This article explores the biological activity of Emoxypine through various studies and findings.

Emoxypine exhibits multiple mechanisms of action that contribute to its pharmacological effects:

- Antioxidant Properties : Emoxypine acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress markers. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .

- Neuroprotective Effects : The compound has shown significant cerebroprotective effects in experimental models of bacterial meningitis. In studies, Emoxypine administration resulted in improved survival rates and reduced neurological deficits in infected animals .

- Membrane Stabilization : Emoxypine modulates the function of membrane-bound enzymes and receptors, enhancing membrane stability and promoting cellular resilience under stress conditions .

Pharmacological Effects

The pharmacological profile of Emoxypine includes:

- Antihypoxic and Anti-Ischemic Effects : It enhances tissue tolerance to hypoxia and accelerates recovery from ischemic conditions by improving microcirculation and oxygenation .

- Neuroprotective Actions : In models of acute neurological injury, such as stroke or meningitis, Emoxypine has demonstrated the ability to mitigate neuronal damage and improve cognitive functions .

- Antimicrobial Activity : Recent studies indicate that Emoxypine can enhance the susceptibility of certain bacterial strains to antibiotics. It has shown potential antimicrobial activity against various pathogens, including Staphylococcus warneri, suggesting its role as an adjuvant in antibiotic therapy .

Case Studies

-

Cerebroprotective Study :

- Objective : To evaluate the effects of Emoxypine on pneumococcal meningitis.

- Methodology : Rats were divided into three groups: intact, control (Ceftriaxone only), and treatment (Ceftriaxone + Emoxypine).

- Results : The treatment group exhibited an 80% survival rate, significantly higher than the control group. Additionally, treated animals showed improved locomotor activity and reduced oxidative stress markers .

- Antimicrobial Study :

Data Summary

Aplicaciones Científicas De Investigación

Pharmacological Properties

Emoxypine exhibits a range of pharmacological activities, primarily attributed to its antioxidant properties. The compound modulates lipid peroxidation and protects biomembranes from oxidative damage, which is crucial for cellular health. Its key pharmacological effects include:

- Antioxidant Activity : Emoxypine inhibits lipid peroxidation and enhances the activity of antioxidant enzymes, thereby safeguarding cellular structures from oxidative stress .

- Neuroprotective Effects : The compound has demonstrated potential in protecting neural tissues from damage due to ischemia and oxidative stress, making it relevant for neurodegenerative conditions such as Alzheimer's disease .

- Cardioprotective Effects : Emoxypine has been shown to improve myocardial metabolism during ischemic events and reduce the impact of oxidative stress on cardiac tissues .

Clinical Applications

Emoxypine is utilized in various clinical settings:

- Cardiovascular Diseases : It is used in managing coronary heart disease and hypertension due to its cardioprotective and metabolic-enhancing properties .

- Neurological Disorders : The compound is applied in treating conditions such as stroke and traumatic brain injury, where oxidative stress plays a significant role in pathology .

- Inflammatory Conditions : Emoxypine has been explored for its efficacy in reducing inflammation and promoting recovery in conditions characterized by oxidative stress .

Case Studies and Research Findings

Several studies highlight the effectiveness of Emoxypine in clinical settings:

Análisis De Reacciones Químicas

Antioxidant Activity

One of the primary chemical reactions of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is its function as an antioxidant. It inhibits the oxidation of biomembrane lipids, thereby protecting cells from oxidative damage. This antioxidant action involves:

-

Modulation of biochemical pathways related to lipid peroxidation.

-

Interaction with reactive oxygen species, enhancing protective effects against oxidative stress.

Conversion to Hydrochloride Form

The conversion of 2-Ethyl-6-methyl-3-hydroxypyridine to its hydrochloride form is crucial for its stability and solubility in biological systems. This process typically occurs under acidic conditions (pH 2.5 - 3.0) using hydrochloric acid, which facilitates the formation of the hydrochloride salt .

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties, particularly in models of neurological disorders such as bacterial meningitis. Its mechanisms include:

Interaction with Enzymatic Pathways

The compound has been shown to influence several enzymatic pathways, including:

-

Decreasing catalase activity by approximately 17%.

-

Reducing superoxide dismutase activity by about 34%.

These interactions suggest a protective effect against oxidative damage in neural tissues .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Similarity | Unique Properties |

|---|---|---|

| Pyridoxine (Vitamin B6) | Pyridine ring | Essential vitamin involved in numerous metabolic processes |

| 2-Hydroxypyridine | Hydroxyl group | Exhibits different antioxidant properties |

| 6-Methylpyridin-2-ol | Methyl group | Similar antioxidant activity but less potent |

| Emoxypine succinate | Ester derivative | Extended bioavailability due to succinate modification |

The distinct combination of neuroprotective and geroprotective effects along with strong antioxidant capacity sets this compound apart from these similar compounds .

Comparación Con Compuestos Similares

Research Findings and Implications

- Antimicrobial Synergy : Emoxypine hydrochloride reduces S. warneri biofilm resistance to antibiotics like cefazolin by 40% in disc diffusion assays .

- Neuroprotection : The succinate form restores bile acid levels in traumatic brain injury models, showing gender-specific efficacy (greater effect in male rats) .

- Antioxidant Activity : Both salts inhibit lipid peroxidation, but the hydrochloride form shows superior stability in acidic conditions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, and how can purity be optimized during synthesis?

- Methodology : Use a multi-step organic synthesis approach, starting with pyridine derivatives. Introduce ethyl and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation. Hydroxylation at the 3-position can be achieved using hydroxylation reagents (e.g., H2O2/acidic conditions). Final purification should involve recrystallization in ethanol or methanol, followed by HPLC analysis to verify purity (>98%) using reference standards like those described for methylphenidate hydrochloride impurities .

- Data Handling : Track reaction intermediates via thin-layer chromatography (TLC) and confirm structures using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle safety and disposal of this compound in laboratory settings?

- Safety Protocol : Adhere to H-statements: H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (harmful if inhaled). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Waste Management : Segregate waste in labeled containers and collaborate with certified biohazard waste disposal services to mitigate environmental contamination .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Techniques :

- LC-MS : Quantify impurities using reversed-phase C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid). Compare retention times to certified reference materials .

- Spectroscopy : Confirm structural integrity via FT-IR (hydroxyl stretch at ~3200 cm<sup>-1</sup>) and UV-Vis (λmax ~270 nm for pyridine derivatives) .

Advanced Research Questions

Q. How can computational methods enhance the design of reaction pathways for derivatives of this compound?

- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction mechanisms and transition states. Use software like Gaussian or ORCA to predict regioselectivity and optimize reaction conditions (e.g., solvent polarity, temperature). Validate predictions experimentally via kinetic studies .

- Case Study : ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error steps in reaction design .

Q. What strategies resolve contradictions in experimental data for this compound’s biological activity or stability?

- Critical Analysis :

- Reproducibility : Standardize protocols (e.g., buffer pH, temperature) across replicates.

- Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies. For stability studies, use accelerated degradation tests (40°C/75% RH) and compare Arrhenius plots .

- Cross-Validation : Correlate HPLC purity data with bioactivity assays (e.g., enzyme inhibition) to identify interference from impurities .

Q. How can membrane separation technologies improve the scalability of this compound purification?

- Process Design : Implement nanofiltration or reverse osmosis membranes to separate low-molecular-weight impurities. Optimize transmembrane pressure and solvent composition to maximize yield and purity. Reference CRDC subclass RDF2050104 for membrane technology frameworks .

- Data-Driven Optimization : Use process simulation tools (e.g., Aspen Plus) to model mass transfer and predict optimal operating conditions .

Q. What are the key considerations for designing a stability-indicating assay for this compound under varying pH and temperature conditions?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.